3-丁氧基-2,6-二氟苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

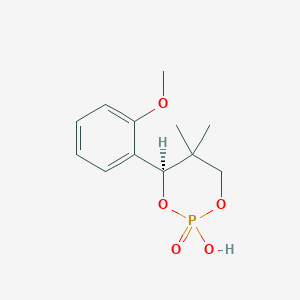

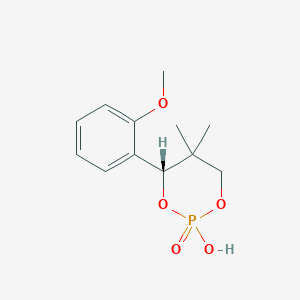

3-Butoxy-2,6-difluorophenylboronic acid is a boronic acid derivative characterized by the presence of a butoxy group and two fluorine atoms ortho to the boronic acid functional group. While the specific compound is not directly studied in the provided papers, related structures such as trifluoromethylphenylboronic acids and difluorophenylboronic acids have been investigated for their structural and chemical properties, which can provide insights into the behavior of 3-butoxy-2,6-difluorophenylboronic acid .

Synthesis Analysis

The synthesis of boronic acid derivatives typically involves the use of organoboranes or borate intermediates. Although the exact synthesis of 3-butoxy-2,6-difluorophenylboronic acid is not detailed in the provided papers, similar compounds are often synthesized through borylation reactions or via the conversion of corresponding halides to boronic acids using metal-catalyzed cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is influenced by the substituents attached to the aromatic ring. For instance, the presence of electron-withdrawing groups such as fluorine can affect the acidity and the ability to form dimeric structures through hydrogen bonding . The butoxy group in 3-butoxy-2,6-difluorophenylboronic acid is expected to introduce steric hindrance, which may influence the overall molecular conformation and reactivity.

Chemical Reactions Analysis

Boronic acids are known for their ability to undergo a variety of chemical reactions, including Suzuki-Miyaura cross-coupling, which is a powerful method for forming carbon-carbon bonds. The ortho-substituent in boronic acids can play a significant role in such reactions by affecting the coordination of reactants to the boron atom . The difluorophenyl group in the compound of interest may also participate in electrophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are greatly influenced by their molecular structure. The introduction of fluorine atoms can increase acidity and resistance to protodeboronation, as seen in trifluoromethylphenylboronic acids . The dimeric structures formed through hydrogen bonding are crucial for the stability and reactivity of these compounds. The butoxy group in 3-butoxy-2,6-difluorophenylboronic acid is likely to affect the solubility and boiling point of the compound due to its alkyl chain.

科学研究应用

1. Crystallization Control in Phenylboronic Acids

- 对于2,6-二甲氧基苯硼酸这种结构相关的化合物的研究表明,表面活性剂可以控制苯硼酸中亚稳态形式的结晶,这可能对3-丁氧基-2,6-二氟苯硼酸也有影响 (Semjonova & Be̅rziņš, 2022)。

2. Spectroscopic Characterization of Phenylboronic Acids

- 对于3,5-二氟苯硼酸(一种与所讨论化合物类似的化合物)的研究利用了各种光谱技术,如傅里叶变换红外光谱(FT-IR)、傅里叶变换拉曼光谱(FT-Raman)和核磁共振(NMR),提供了一个可适用于对3-丁氧基-2,6-二氟苯硼酸进行光谱分析的框架 (Karabacak et al., 2014)。

3. Synthesis of Functionalized Arylboronic Acids

- 使用受保护的苯硼酸的邻锂衍生物合成了各种邻位官能化芳基硼酸,展示了一种可能适用于合成3-丁氧基-2,6-二氟苯硼酸衍生物的方法论 (Da̧browski et al., 2007)。

4. Electrochemical Applications

- 对苯硼酸及其衍生物的电化学性质进行研究可以为3-丁氧基-2,6-二氟苯硼酸的电化学应用提供见解。例如,研究已探索了苯硼酸衍生物在锂离子电池中的电化学行为 (Chen & Amine, 2007)。

5. Antibacterial Properties

- 已经研究了(三氟甲氧基)苯硼酸的抗菌性能,这可能为3-丁氧基-2,6-二氟苯硼酸的生物活性研究提供信息 (Adamczyk-Woźniak et al., 2021)。

6. Antioxidant Activity Analysis

- 了解苯硼酸及其衍生物的抗氧化活性至关重要。关于确定抗氧化活性的方法的研究可能与分析3-丁氧基-2,6-二氟苯硼酸的抗氧化性质相关 (Gulcin, 2020)。

属性

IUPAC Name |

(3-butoxy-2,6-difluorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BF2O3/c1-2-3-6-16-8-5-4-7(12)9(10(8)13)11(14)15/h4-5,14-15H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJYMUNYLKIETN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)OCCCC)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BF2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584620 |

Source

|

| Record name | (3-Butoxy-2,6-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Butoxy-2,6-difluorophenylboronic acid | |

CAS RN |

849062-15-3 |

Source

|

| Record name | (3-Butoxy-2,6-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。